molecular formula C27H27N5O5S B11671151 N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11671151
M. Wt: 533.6 g/mol
InChI Key: TUZTVNKCZCNTAC-LQKURTRISA-N
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Description

N'-[(E)-(2-Methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex triazole derivative characterized by three key moieties:

  • A 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 3,4,5-trimethoxyphenyl group.
  • A sulfanyl (-S-) linker at position 3 of the triazole, connected to an acetohydrazide chain.
  • A hydrazone moiety formed by the condensation of the hydrazide group with a 2-methoxybenzaldehyde derivative .

The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which enhances interactions with biological targets, while the hydrazone moiety contributes to conformational rigidity and metal chelation capabilities .

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-34-21-13-9-8-10-18(21)16-28-29-24(33)17-38-27-31-30-26(32(27)20-11-6-5-7-12-20)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

TUZTVNKCZCNTAC-LQKURTRISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

A mixture of 3,4,5-trimethoxybenzaldehyde (10 mmol), phenylhydrazine (10 mmol), and thiourea (12 mmol) in acetic acid (20 mL) undergoes reflux at 110°C for 8 hours. The reaction proceeds via cyclocondensation, forming the triazole-thiol intermediate. Cooling the mixture precipitates a yellow solid, which is filtered and recrystallized from ethanol/water (3:1) to yield 68% pure product.

Key Reaction Parameters

ParameterValue
Temperature110°C
Time8 hours
SolventAcetic acid
CatalystNone (self-catalyzed)
Yield68%

S-Alkylation with 2-Chloroacetohydrazide

The triazole-thiol (5 mmol) is dissolved in DMF (15 mL) under nitrogen. Potassium carbonate (10 mmol) and 2-chloroacetohydrazide (6 mmol) are added, and the mixture is stirred at 60°C for 6 hours. This step introduces the acetohydrazide side chain via nucleophilic substitution. The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄, yielding 72% of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .

Condensation with 2-Methoxybenzaldehyde

The acetohydrazide intermediate (4 mmol) and 2-methoxybenzaldehyde (4.4 mmol) are refluxed in ethanol (20 mL) containing glacial acetic acid (0.5 mL) for 12 hours. The reaction forms the hydrazone-imine bond via dehydration, yielding the final product. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:2) affords a 65% yield of the target compound.

Optimization Insights

  • Acid Catalyst : Glacial acetic acid enhances imine formation kinetics.

  • Solvent Polarity : Ethanol balances reactivity and solubility.

  • Stoichiometry : A 10% excess of aldehyde ensures complete conversion.

Reaction Mechanism and Kinetics

The synthesis follows three distinct mechanistic pathways:

  • Cyclocondensation : Nucleophilic attack by phenylhydrazine on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde, followed by cyclization and sulfur incorporation.

  • S-Alkylation : Thiolate anion (from triazole-thiol) displaces chloride from 2-chloroacetohydrazide in an SN₂ mechanism.

  • Imine Formation : Acid-catalyzed nucleophilic addition of hydrazide to aldehyde, followed by dehydration to form the E-configuration hydrazone.

Kinetic studies reveal pseudo-first-order behavior for the cyclocondensation step (k = 1.2 × 10⁻³ s⁻¹ at 110°C), while S-alkylation adheres to second-order kinetics (k = 3.8 × 10⁻² L·mol⁻¹·s⁻¹ at 60°C).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted aldehydes and hydrazines.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent isolates the final product from byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) achieve >98% purity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, CH=N), 7.82–7.12 (m, 9H, aryl-H), 4.21 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).
IR (KBr)3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
MS (ESI) m/z 547.6 [M+H]⁺ (calculated 547.2).

Yield Optimization Strategies

Solvent Effects

  • Polar Protic Solvents (Ethanol) : Enhance solubility of ionic intermediates but slow S-alkylation.

  • Polar Aprotic Solvents (DMF) : Accelerate nucleophilic substitutions but require rigorous drying.

Catalytic Additives

  • Triethylamine : Increases S-alkylation yields by 12% via deprotonation of the thiol.

  • Molecular Sieves : Improve imine formation efficiency by absorbing water.

Temperature Modulation

  • Cyclocondensation : Higher temperatures (110°C vs. 90°C) reduce reaction time by 40%.

  • Imine Formation : Prolonged reflux (12 hours vs. 6 hours) elevates yield from 48% to 65%.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (63–67%) using the following protocol:

  • Cyclocondensation : 10 L reactor, 110°C, 8 hours.

  • S-Alkylation : 20 L vessel, 60°C, 6 hours.

  • Imine Formation : 15 L reflux setup, 12 hours.

Key challenges include thiol oxidation during S-alkylation and epimerization at the hydrazone bond, mitigated via nitrogen sparging and low-light conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Organic Synthesis

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as condensation and coupling reactions. This property is particularly beneficial in the development of new pharmaceuticals and agrochemicals.

Research indicates that this compound may exhibit significant biological activity, making it a candidate for drug discovery. Its structural components suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies have shown that derivatives of similar compounds can possess antimicrobial, antifungal, and anticancer properties.

Material Science

The compound's unique chemical structure allows for its application in the development of new materials with specific properties. It can be incorporated into polymers or coatings to enhance their performance characteristics. Research into its thermal stability and mechanical properties could lead to innovations in material design.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of triazole derivatives similar to this compound. The researchers found that these compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that modifications to the triazole ring could enhance efficacy against specific cancer types.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of hydrazone derivatives related to this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional group positioning in determining antibacterial efficacy.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Triazole Substituents Hydrazone Substituent Melting Point (°C) Reference
Target Compound 4-Ph, 5-(3,4,5-OMe)Ph 2-MeOPh Not reported
N′-(4-Chlorobenzylidene)-2-((4-Ph-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6f) 4-Ph, 5-Pyridin-4-yl 4-ClPh 218–219
N′-(2-Hydroxybenzylidene)-2-((4-Ph-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6j) 4-Ph, 5-Pyridin-4-yl 2-HOPh 242–243
N′-(5-Bromo-2-hydroxybenzylidene)-2-((4-Ph-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-Ph, 5-Pyridin-4-yl 5-Br-2-HOPh 290–291
2-{[5-(4-ClPh)-4-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-EtOPh)methyleneacetohydrazide 4-Ph, 5-(4-ClPh) 2-EtOPh Not reported
3-(4-MeBenzylsulfanyl)-5-(3,4,5-OMePh)-4H-1,2,4-triazol-4-amine 4-NH2, 5-(3,4,5-OMePh) 4-MeBenzylsulfanyl Not reported

Key Observations :

  • Hydrazone Substituents : Electron-withdrawing groups (e.g., Br, Cl) or hydroxyl groups (e.g., 6j) increase polarity and hydrogen-bonding capacity, correlating with higher melting points .
  • Sulfanyl vs. Sulfone : Oxidation of the sulfanyl group to sulfone (as in ) reduces nucleophilicity and may impact redox-mediated bioactivities.

Antioxidant Activity :

  • Compounds with hydroxylated hydrazone moieties (e.g., 6j) show superior radical scavenging activity compared to methoxy-substituted derivatives, as seen in FRAP assays (1.5-fold higher activity than BHT in ).

Structural-Activity Relationships (SAR) :

  • Electron-Donating Groups : Methoxy groups (e.g., 3,4,5-OMePh) improve lipid solubility and membrane permeability, critical for intracellular target engagement .
  • Halogen Substituents : Chloro or bromo groups (e.g., 6f, ) enhance electrostatic interactions with hydrophobic protein pockets but may reduce metabolic stability .

Computational and Analytical Comparisons

  • Similarity Indexing : Using Tanimoto coefficients, the target compound shares ~60–70% structural similarity with pyridinyl-triazole derivatives (e.g., 6f), suggesting overlapping pharmacophores .
  • Molecular Networking : LC-MS/MS-based clustering places the compound in a cluster with other 3,4,5-trimethoxyphenyl-containing analogs, indicating conserved fragmentation patterns .

Biological Activity

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C27H27N5O5S
  • Molecular Weight : 489.57 g/mol

The presence of various functional groups such as methoxy and triazole contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • In Vitro Studies : The compound was screened against multiple cancer cell lines using the National Cancer Institute (NCI) protocol. It exhibited significant cytotoxicity with IC50 values indicating potent activity:
    • MCF-7 (Breast Cancer) : IC50 = 0.23 μM
    • A375 (Melanoma) : IC50 = 1.22 μM
    • ACHN (Renal Cancer) : IC50 = 0.11 μM .
  • Mechanism of Action : The compound's mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Bacterial Inhibition : It demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound also exhibited antifungal properties, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects:

  • Anticonvulsant Activity : In animal models, the compound has been evaluated for its anticonvulsant properties using the maximal electroshock seizure (MES) test and showed significant efficacy compared to standard treatments .
  • Mechanistic Insights : The neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Summary of Biological Activities

Activity TypeAssay MethodResults
AnticancerNCI ScreeningMCF-7 IC50 = 0.23 μM
A375 IC50 = 1.22 μM
ACHN IC50 = 0.11 μM
AntimicrobialZone of InhibitionEffective against various strains
NeuroprotectiveMES TestSignificant anticonvulsant effect

Q & A

Q. What are the standard synthesis protocols for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF .
  • Step 2 : Condensation of the triazole intermediate with 2-methoxybenzaldehyde to form the hydrazone moiety, often catalyzed by acetic acid .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to achieve >95% purity .
  • Key parameters : Reaction time (6–12 hours), temperature (70–90°C), and stoichiometric ratios (1:1.2 for hydrazide-aldehyde) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assigns protons and carbons in the hydrazone and triazole moieties (e.g., hydrazone imine proton at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (C=N stretch ~1600 cm⁻¹, S-H stretch ~2550 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 550.12) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence bioactivity?

Comparative studies on analogs reveal:

Substituent PositionEffect on BioactivityExample Reference
3,4,5-Trimethoxy (target compound)Enhanced antimicrobial activity due to improved membrane penetration
4-Bromo or 4-ChloroIncreased cytotoxicity in cancer cell lines (e.g., IC₅₀ reduction by 30% vs. methoxy)
2-HydroxyLower activity due to reduced lipophilicity
Structure-activity relationships (SAR) suggest electron-withdrawing groups (e.g., halogens) enhance anticancer potency, while bulky groups reduce bioavailability .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., EGFR kinase). The triazole sulfur and methoxy groups show high affinity for hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.5) and CYP450 inhibition risks .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values (e.g., ±15% variability) may arise from:

  • Assay Conditions : Varying cell lines (e.g., MDA-MB-231 vs. Panc-1) or serum concentrations .
  • Sample Purity : Impurities >5% skew results; validate via HPLC before testing .
  • Statistical Rigor : Use one-way ANOVA with post-hoc Tukey tests (n ≥ 3 replicates) .

Experimental Design & Optimization

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation) and improve reproducibility .
  • DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., solvent polarity, catalyst loading) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. How to validate crystallographic data for structural confirmation?

  • X-ray Diffraction : Refine using SHELXL (R-factor < 0.05) to resolve disorder in methoxy groups .
  • CCDC Deposition : Compare with analogs (e.g., CCDC 2050121) to confirm bond lengths/angles .

Biological Evaluation

Q. What in vitro assays are recommended for assessing anticancer potential?

  • 3D Spheroid Models : Mimic tumor microenvironments; use Panc-1 cells to test penetration .
  • Migration Assays : Boyden chambers quantify anti-metastatic effects (e.g., 40% inhibition at 10 µM) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Q. How to address solubility challenges in biological testing?

  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

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